(2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol
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Overview
Description
XT2 is a potent, orally active, and selective inhibitor of NF-κB-inducing kinase (NIK) with an IC50 of 9.1 nM . This compound has shown significant potential in the research of liver inflammatory diseases due to its ability to suppress CCl4-induced upregulation of ALT, a key biomarker of acute liver injury . Additionally, XT2 decreases immune cell infiltration into injured liver tissue .
Preparation Methods
The preparation of XT2 involves synthetic routes that include the use of click chemistry. XT2 contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This reaction is facilitated by the presence of copper catalysts, which enable the formation of triazole rings through the cycloaddition process.
Chemical Reactions Analysis
XT2 undergoes various chemical reactions, including:
Oxidation: XT2 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert XT2 into its reduced forms.
Substitution: XT2 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
XT2 has a wide range of scientific research applications, including:
Chemistry: XT2 is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: XT2 is studied for its role in inhibiting NF-κB-inducing kinase, which is involved in various cellular processes.
Industry: XT2 is used in the development of new pharmaceuticals and chemical compounds due to its unique chemical properties.
Mechanism of Action
XT2 exerts its effects by selectively inhibiting NF-κB-inducing kinase (NIK) with an IC50 of 9.1 nM . This inhibition leads to the suppression of CCl4-induced upregulation of ALT, a key biomarker of acute liver injury . Additionally, XT2 decreases immune cell infiltration into injured liver tissue, which helps in reducing inflammation and promoting tissue repair . The molecular targets and pathways involved include the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
Comparison with Similar Compounds
XT2 can be compared with other similar compounds, such as:
NIK Inhibitors: Other NIK inhibitors include compounds like BMS-345541 and MLN4924, which also target the NF-κB signaling pathway.
Properties
Molecular Formula |
C19H14FN5OS |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C19H14FN5OS/c1-19(26,17-22-6-7-27-17)5-4-11-2-3-14(20)12(8-11)13-9-23-15-10-24-18(21)25-16(13)15/h2-3,6-10,23,26H,1H3,(H2,21,24,25)/t19-/m1/s1 |
InChI Key |
NFAPIBSJICIXGB-LJQANCHMSA-N |
Isomeric SMILES |
C[C@@](C#CC1=CC(=C(C=C1)F)C2=CNC3=CN=C(N=C23)N)(C4=NC=CS4)O |
Canonical SMILES |
CC(C#CC1=CC(=C(C=C1)F)C2=CNC3=CN=C(N=C23)N)(C4=NC=CS4)O |
Origin of Product |
United States |
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